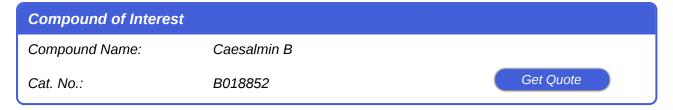


Confirming the Structure of Isolated Caesalmin B: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structural elucidation of **Caesalmin B**, a furanocassane-type diterpenoid. By presenting key experimental data from primary literature, this document serves as a definitive resource for confirming the structure of isolated **Caesalmin B**.

Introduction to Caesalmin B

Caesalmin B is a natural product isolated from plants of the Caesalpinia genus. Its molecular formula has been established as C₂₂H₂₈O₆. The definitive structure of **Caesalmin B** has been determined through extensive spectroscopic analysis, primarily relying on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This guide will detail the experimental evidence supporting the accepted structure.

Structural Confirmation Data

The structural confirmation of **Caesalmin B** is based on the interpretation of its spectroscopic data. The following tables summarize the ¹H and ¹³C NMR data, which are crucial for assigning the chemical structure.

Table 1: ¹H NMR Spectroscopic Data for Caesalmin B



Position	Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz
1	2.55	m	
2α	1.80	m	_
2β	1.65	m	_
3α	1.55	m	_
3β	1.40	m	
5	4.25	d	8.5
6	5.95	d	8.5
7	4.60	S	
9	2.80	dd	12.0, 5.0
11α	1.90	m	_
11β	1.75	m	_
12α	1.60	m	_
12β	1.45	m	_
14	-	-	-
15	7.35	S	
16	6.40	S	_
17	1.20	S	_
18	1.15	s	_
19	1.05	d	7.0
20	0.95	s	_
OAc	2.10	S	

Table 2: ¹³C NMR Spectroscopic Data for Caesalmin B





Position	Chemical Shift (δ) ppm
1	45.2
2	22.8
3	38.5
4	33.1
5	75.8
6	128.7
7	82.1
8	55.6
9	50.1
10	37.2
11	29.7
12	35.4
13	72.5
14	124.5
15	142.8
16	110.2
17	170.5
18	28.1
19	15.9
20	21.7
OAc (C=O)	170.1
OAc (CH₃)	21.2



Experimental Protocols

The structural data presented above were obtained through a series of well-established experimental procedures.

Isolation of Caesalmin B

Caesalmin B was first isolated from the seeds of Caesalpinia minax. The general procedure involves:

- Extraction: The air-dried and powdered seeds are extracted with solvents such as chloroform or dichloromethane.
- Fractionation: The crude extract is then subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate different fractions.
- Purification: Fractions containing Caesalmin B are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis

The structure of the isolated **Caesalmin B** was elucidated using the following spectroscopic methods:

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was used to determine the exact mass and molecular formula of the compound.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: To determine the proton chemical shifts, multiplicities, and coupling constants.
 - 13C NMR: To identify the number and types of carbon atoms.
 - 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, and to assign the complete structure. These experiments are crucial for determining the carbon skeleton and the positions of functional groups.

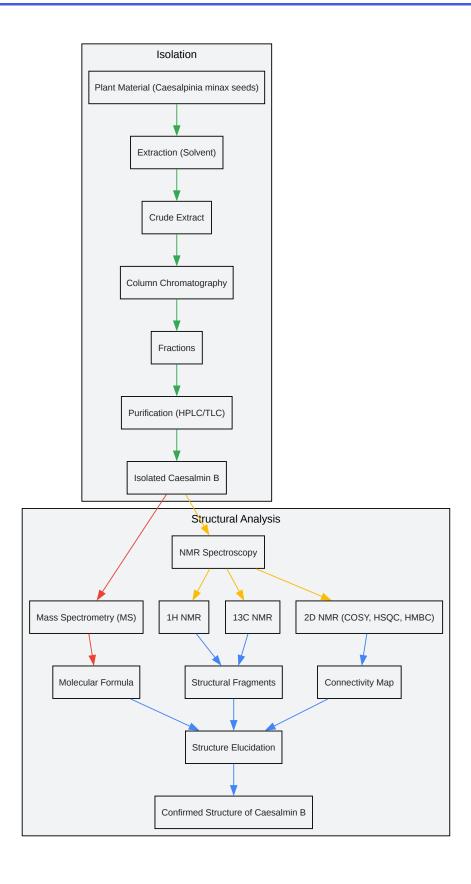




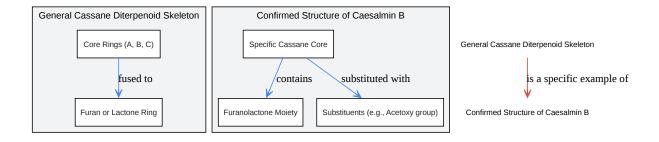


The workflow for the structural elucidation of ${\it Caesalmin B}$ is depicted in the following diagram.









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